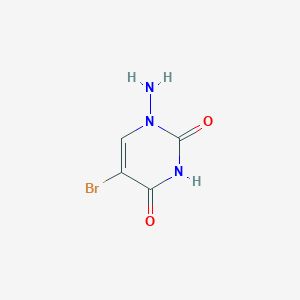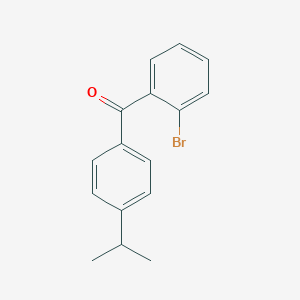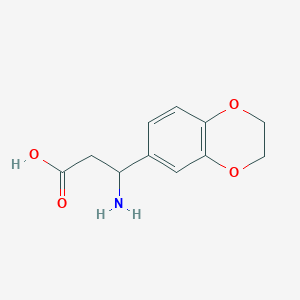
1-Amino-5-bromouracilo
Descripción general
Descripción
1-Amino-5-bromouracil is a derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of an amino group at the first position and a bromine atom at the fifth position of the uracil ring
Aplicaciones Científicas De Investigación
1-Amino-5-bromouracil has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anxiolytic agent, showing unique activity in animal models.
Molecular Biology: Used as a mutagenic agent to study DNA replication and repair mechanisms.
Chemical Biology: Employed in the synthesis of nucleoside analogs for antiviral and anticancer research.
Industrial Applications: Utilized in the development of new materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
Target of Action
1-Amino-5-bromouracil (ABU) is a base analogue of thymine . Its primary targets are the DNA bases, specifically adenine (A) and guanine (G) . It can substitute a base in the genetic material, leading to transitions and tautomerization .
Mode of Action
ABU interacts with its targets by forming hydrogen bonds . It changes from keto form to either enol form or an ionized form when protonated . ABU forms a hydrogen bond with guanine instead of the complementary base adenine, which results in a base pair transition from T=A to C=G in the subsequent replication cycle .
Biochemical Pathways
The biochemical pathways affected by ABU involve the induction of transition mutations . Evidence is presented for the occurrence of bromouracil-guanine base pairs in product DNA in the G*C + A-T pathway where guanine is present in the DNA template and bromouracil is present as the deoxynucleoside triphosphate substrate .
Pharmacokinetics
It’s known that abu shows unique anxiolytic activity in rats and mice . Its minimum effective dose was 10 mg/kg p.o. in the Geller type conflict test in rats, and it showed anxiolytic activity at a dose of 20 mg/kg i.p. in the Vogel type conflict test in mice .
Result of Action
The result of ABU’s action is the induction of transition mutations . This is due to the formation of bromouracil-guanine base pairs in the DNA, leading to a change in the DNA sequence . This can result in a heritable change in the characteristics of living systems .
Action Environment
The action of ABU can be influenced by environmental factors. For instance, in the gas phase, structures of C/BrU, T/BrU, and U/BrU with greater zero-point-corrected binding energies than C/T, T/T, and U/T, respectively, were found . When enthalpic and/or solvent contributions were taken into account, the stacking advantage of bru was reversed in the gas phase and mostly nullified in water . This suggests that the environment can significantly influence the action, efficacy, and stability of ABU.
Análisis Bioquímico
Biochemical Properties
1-Amino-5-bromouracil plays a significant role in biochemical reactions, particularly in the context of DNA synthesis and repair. It can substitute for thymine in DNA, leading to mutations. This compound interacts with several enzymes and proteins, including DNA polymerases and ribonucleotide reductases. The interaction with DNA polymerases is crucial as it allows 1-Amino-5-bromouracil to be incorporated into DNA, thereby inducing mutations. Additionally, it forms hydrogen bonds with active sites of enzymes, influencing their activity and stability .
Cellular Effects
1-Amino-5-bromouracil affects various types of cells and cellular processes. It influences cell function by altering DNA replication and repair mechanisms. This compound can induce mutations by mispairing with guanine instead of adenine during DNA replication. This mispairing can lead to changes in gene expression and disrupt cellular metabolism. Furthermore, 1-Amino-5-bromouracil has been shown to inhibit cell cycle progression, affecting cell signaling pathways and overall cellular function .
Molecular Mechanism
The molecular mechanism of 1-Amino-5-bromouracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors, resulting in mutations. The compound’s ability to form hydrogen bonds with guanine instead of adenine is a key factor in its mutagenic properties. Additionally, 1-Amino-5-bromouracil can inhibit enzymes involved in DNA synthesis and repair, further contributing to its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-5-bromouracil can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-Amino-5-bromouracil can remain stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Amino-5-bromouracil vary with different dosages in animal models. At lower doses, the compound can induce mutations without causing significant toxicity. At higher doses, it can lead to toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the adverse effects of 1-Amino-5-bromouracil become more pronounced .
Metabolic Pathways
1-Amino-5-bromouracil is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as ribonucleotide reductases and DNA polymerases, influencing the synthesis and repair of DNA. The compound’s incorporation into DNA can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1-Amino-5-bromouracil is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments. The compound’s interaction with binding proteins and transporters can influence its localization and accumulation within cells .
Subcellular Localization
1-Amino-5-bromouracil is localized in the nucleus, where it exerts its effects on DNA synthesis and repair. The compound’s ability to form hydrogen bonds with DNA and proteins allows it to target specific compartments within the cell. Post-translational modifications and targeting signals may also play a role in directing 1-Amino-5-bromouracil to specific subcellular locations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-5-bromouracil can be synthesized through several methods. One common approach involves the bromination of uracil followed by amination. The bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the fifth position. The resulting 5-bromouracil is then subjected to amination using ammonia or an amine source to introduce the amino group at the first position .
Industrial Production Methods
In industrial settings, the synthesis of 1-amino-5-bromouracil may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-5-bromouracil undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substitution Products: Various substituted uracil derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of 1-amino-5-bromouracil.
Reduction Products: Reduced forms with modified amino groups.
Condensation Products: Schiff bases and other condensation derivatives.
Comparación Con Compuestos Similares
1-Amino-5-bromouracil can be compared with other similar compounds such as:
5-Bromouracil: Lacks the amino group at the first position but shares the bromine substitution at the fifth position. It is also used as a mutagenic agent but has different chemical properties and applications.
5-Aminouracil: Contains an amino group at the fifth position instead of bromine. It has distinct biological activities and is used in different research contexts.
1-Amino-5-fluorouracil: Similar to 1-amino-5-bromouracil but with a fluorine atom instead of bromine. It has unique properties and applications in medicinal chemistry.
The uniqueness of 1-amino-5-bromouracil lies in its combination of the amino group and bromine atom, which imparts specific chemical reactivity and biological activity, making it a versatile compound for various scientific investigations.
Propiedades
IUPAC Name |
1-amino-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPKMXPUMPJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155763 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127984-93-4 | |
| Record name | 1-Amino-5-bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127984934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-5-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H98AR3JR9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 1-amino-5-bromouracil exert its anxiolytic effects through the benzodiazepine binding site of the GABAA receptor like diazepam?
A1: While both 1-amino-5-bromouracil and diazepam exhibit anxiolytic effects, their mechanisms of action appear to differ. Research indicates that 1-amino-5-bromouracil does not display a significant affinity for the benzodiazepine receptor, unlike diazepam. [] This suggests that 1-amino-5-bromouracil likely exerts its anxiolytic effects through a distinct mechanism unrelated to direct interaction with the benzodiazepine binding site of the GABAA receptor. Further research is needed to elucidate the precise molecular target and downstream signaling pathways involved in 1-amino-5-bromouracil's anxiolytic action.
Q2: How does the anxiolytic profile of 1-amino-5-bromouracil compare to that of diazepam in animal models?
A2: 1-amino-5-bromouracil demonstrates anxiolytic activity in both rats and mice. In the Geller conflict test in rats, the minimum effective dose was found to be 10 mg/kg administered orally. [] Similarly, in the Vogel conflict test in mice, an anxiolytic effect was observed at a dose of 20 mg/kg administered intraperitoneally. [] While both compounds show efficacy in these models, 1-amino-5-bromouracil exhibited a weaker ability to potentiate drug-induced anesthesia and myorelaxation compared to diazepam. [] This difference in pharmacological profile suggests that 1-amino-5-bromouracil may possess a potentially advantageous side effect profile compared to benzodiazepines like diazepam.
Q3: Do the discriminative stimulus properties of 1-amino-5-bromouracil and diazepam differ?
A3: Yes, research using drug discrimination paradigms in rats suggests that the discriminative stimulus properties of 1-amino-5-bromouracil differ from those of diazepam. [] While both compounds share some overlap in their generalization profiles, there are notable distinctions. For instance, the stimulus cue of 1-amino-5-bromouracil fully generalized to imipramine, while diazepam only showed partial generalization. [] These findings further support the notion that 1-amino-5-bromouracil and diazepam likely engage different neurochemical pathways to produce their behavioral effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)

